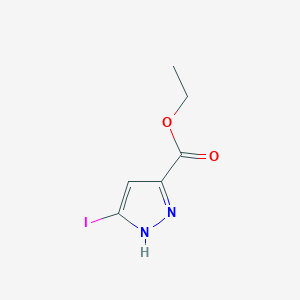

Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGRSCADNBDVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566284 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141998-77-8 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its precursor.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the pyrazole ring to form Ethyl 1H-pyrazole-3-carboxylate. This is followed by a regioselective iodination at the C5 position of the pyrazole ring.

Caption: Overall synthetic workflow for this compound.

Data Presentation

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 1H-pyrazole-3-carboxylate | C₆H₈N₂O₂ | 140.14 | White solid |

| This compound | C₆H₇IN₂O₂ | 266.04 | Off-white solid |

Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Synthesis of Precursor | Diethyl oxalate, Ethyl acetate, NaOEt, N₂H₄·H₂O | Ethanol | Reflux | 2-4 | 85-95 |

| 2 | Iodination | n-Butyllithium, Iodine | THF | -78 to RT | 4-6 | 65-80 |

Spectroscopic Data

Ethyl 1H-pyrazole-3-carboxylate

| Type | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 1.42 (t, J=7.2 Hz, 3H, CH₃), 4.43 (q, J=7.2 Hz, 2H, CH₂), 6.88 (d, J=2.4 Hz, 1H, pyrazole-H4), 7.70 (d, J=2.4 Hz, 1H, pyrazole-H5), 10.5 (br s, 1H, NH) |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 14.4, 61.5, 110.1, 134.8, 142.3, 162.8 |

| MS (ESI+) | m/z 141.06 [M+H]⁺ |

This compound

| Type | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 1.40 (t, J=7.1 Hz, 3H, CH₃), 4.41 (q, J=7.1 Hz, 2H, CH₂), 7.01 (s, 1H, pyrazole-H4), 11.0 (br s, 1H, NH) |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 14.3, 61.8, 85.1 (C-I), 115.2, 147.5, 161.9. Note: The signal for the carbon bearing the iodine atom (C5) is typically found at a higher field due to the heavy atom effect. |

| MS (ESI+) | m/z 266.96 [M+H]⁺ |

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This procedure is based on the well-established Claisen condensation followed by cyclization with hydrazine.

Caption: Experimental workflow for the synthesis of Ethyl 1H-pyrazole-3-carboxylate.

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Diethyl oxalate

-

Ethyl acetate

-

Glacial acetic acid

-

Hydrazine hydrate (80% solution in water)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture for chromatography

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted.

-

Claisen Condensation: The sodium ethoxide solution is cooled to 0-5 °C in an ice bath. A mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Cyclization: The reaction mixture is cooled again to 0-5 °C, and glacial acetic acid is added to neutralize the excess sodium ethoxide.

-

Hydrazine hydrate (1.0 eq) is then added dropwise, keeping the temperature below 10 °C.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate or dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Ethyl 1H-pyrazole-3-carboxylate as a white solid.

Step 2: Synthesis of this compound

This procedure utilizes a regioselective iodination method that has been shown to be effective for the C5 position of pyrazole rings.[1][2]

Caption: Experimental workflow for the iodination of Ethyl 1H-pyrazole-3-carboxylate.

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture for chromatography

Procedure:

-

Reaction Setup: To a solution of Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in dry THF (10 mL per gram of pyrazole) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (1.3 eq) dropwise to the vigorously stirred solution.

-

After the addition, stir the mixture at -78 °C for 10 minutes.

-

Iodination: A solution of iodine (1.4 eq) in dry THF is then added to the reaction mixture.

-

The reaction is allowed to gradually warm to room temperature over a period of 4 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is then extracted with dichloromethane. The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as an off-white solid.[1]

Safety Considerations

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using appropriate syringe techniques.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural framework, featuring a pyrazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of the reactive iodine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel drug candidates and functional materials. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

While experimentally determined data for this compound is not extensively published, the following table summarizes its key chemical identifiers and predicted physical properties. These values provide a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O₂ | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| CAS Number | 141998-77-8 | [1][2][3] |

| Boiling Point | 377.6°C | [1] |

| Density | 1.936 g/cm³ | [1] |

| Flash Point | 182.17°C | [1] |

| Solubility | Very slightly soluble in water (0.45 g/L at 25 °C, calculated) | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm for the -CH₂- group and a triplet around 1.4 ppm for the -CH₃ group) and a singlet for the proton at the 4-position of the pyrazole ring (around 7.0-7.5 ppm). The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would be expected to show signals for the ethyl ester group (carbonyl carbon around 160-165 ppm, -CH₂- carbon around 61 ppm, and -CH₃- carbon around 14 ppm). The pyrazole ring carbons would also be present, with the carbon bearing the iodine atom (C5) appearing at a relatively upfield position due to the heavy atom effect, and the other carbons (C3 and C4) resonating in the aromatic region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3200-3400 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (Expected)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 266, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅) from the ester functionality.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the initial formation of the pyrazole ring followed by a regioselective iodination step. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.[4][5][6][7]

Synthesis of Ethyl 1H-pyrazole-3-carboxylate

A common method for the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Materials:

-

Diethyl acetylenedicarboxylate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve diethyl acetylenedicarboxylate in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Ethyl 1H-pyrazole-3-carboxylate.

Iodination of Ethyl 1H-pyrazole-3-carboxylate

The iodination of the pyrazole ring can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent.

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN) or Hydrogen Peroxide (H₂O₂)

-

Acetonitrile or Water

Procedure (using I₂/CAN): [8][9]

-

Dissolve Ethyl 1H-pyrazole-3-carboxylate in acetonitrile.

-

Add ceric ammonium nitrate and elemental iodine to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford this compound.

Procedure (using I₂/H₂O₂ in water): [8][9]

-

Suspend Ethyl 1H-pyrazole-3-carboxylate in water.

-

Add iodine (0.5 equivalents) and hydrogen peroxide (30% aqueous solution, 0.6 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product can be isolated by filtration or extraction and further purified by recrystallization or column chromatography.

Purification

Purification of the final product is typically achieved by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent. The purity of the final compound should be assessed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.[4]

Reactivity and Potential Applications

The key to the synthetic utility of this compound lies in the reactivity of the C-I bond. This feature allows for its use as a versatile intermediate in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrazole ring.[10][11]

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a straightforward route to 5-alkynylpyrazole derivatives.[12][13]

-

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to synthesize 5-aminopyrazole derivatives.

These reactions significantly expand the chemical space accessible from this building block, enabling the synthesis of a wide array of derivatives for biological screening.

Biological and Medicinal Chemistry Applications

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[14][15][16][17][18][19] The core pyrazole scaffold is a key component in several marketed drugs. The ability to functionalize the 5-position of this compound through cross-coupling reactions makes it an attractive starting material for the development of new therapeutic agents. Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.[1] In biological systems, it is hypothesized that the pyrazole moiety may interact with molecular targets such as enzymes or receptors, thereby modulating their activity and influencing cellular pathways.[1]

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Derivatization

Caption: Key cross-coupling reactions for the derivatization of this compound.

Potential Biological Mechanisms of Pyrazole Derivatives

Caption: A diagram illustrating the potential mechanisms of action for pyrazole-based compounds.

References

- 1. This compound | 141998-77-8 | Benchchem [benchchem.com]

- 2. CAS # 141998-77-8, 5-Iodo-1H-pyrazole-3-carboxylic acid ethyl ester - chemBlink [ww.chemblink.com]

- 3. eontrading.uk [eontrading.uk]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5- a ]pyrimidine-3-carboxylate | Semantic Scholar [semanticscholar.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. rsc.org [rsc.org]

- 14. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents a combination of reported data for closely related isomers and predicted spectroscopic characteristics. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Molecular Structure and Properties

This compound (CAS 141998-77-8) is a pyrazole derivative featuring an ethyl ester group at the 3-position and an iodine atom at the 5-position.[1][2] The presence of the reactive iodo-substituent makes it a versatile building block for various chemical transformations, particularly cross-coupling reactions.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 141998-77-8 | [1][2] |

| Molecular Formula | C₆H₇IN₂O₂ | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| Boiling Point | 377.6°C (Predicted) | [1] |

| Density | 1.936 g/cm³ (Predicted) | [1] |

| Flash Point | 182.17°C (Predicted) | [1] |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data (Predicted and Comparative)

| Protons | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate |

| Pyrazole C4-H | ~ 6.8 | 8.02 (s, 1H) |

| OCH₂CH₃ | ~ 4.3 (q) | 4.38 (q, J = 7.1 Hz, 2H) |

| OCH₂CH ₃ | ~ 1.3 (t) | 1.40 (t, J = 7.1 Hz, 3H) |

| NH | Broad singlet | N/A (N-protected) |

Note: The chemical shift for the pyrazole proton can vary significantly depending on the substitution pattern. The provided data for the isomer highlights the expected regions for the ethyl ester protons.

Table 3: ¹³C NMR Spectroscopic Data (Predicted and Comparative)

| Carbon | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate |

| C =O | ~ 162 | 161.7 |

| Pyrazole C 3 | ~ 145 | 131.1 |

| Pyrazole C 4 | ~ 115 | 118.4 |

| Pyrazole C 5-I | ~ 95 | N/A (I at C3 in isomer) |

| OC H₂CH₃ | ~ 61 | 60.5 |

| OCH₂C H₃ | ~ 14 | 14.3 |

Table 4: IR Spectroscopic Data (Predicted Functional Group Region)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C-H Stretch (sp²) | 3000-3100 |

| C-H Stretch (sp³) | 2850-3000 |

| C=O Stretch (Ester) | 1700-1730 |

| C=N Stretch | 1600-1650 |

| C-I Stretch | 500-600 |

Table 5: Mass Spectrometry Data (Predicted)

| Ion | Predicted m/z |

| [M]⁺ | 266 |

| [M+H]⁺ | 267 |

| [M-OC₂H₅]⁺ | 221 |

| [M-COOC₂H₅]⁺ | 193 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar pyrazole derivatives.

Synthesis of this compound

This synthesis is a multi-step process starting from the corresponding non-iodinated pyrazole.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate A mixture of ethyl 2,4-dioxobutanoate and hydrazine hydrate in ethanol is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield Ethyl 1H-pyrazole-3-carboxylate.

Step 2: Iodination of Ethyl 1H-pyrazole-3-carboxylate To a solution of Ethyl 1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMF or acetic acid), N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (as monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's chemical structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Compound Identification and Structure

This compound is a halogenated pyrazole derivative. The presence of the reactive iodo substituent makes it a valuable intermediate for introducing the pyrazole scaffold into more complex molecules through various cross-coupling reactions.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 266.04 g/mol | [1] |

| Density | 1.936 g/cm³ | [1] |

| Boiling Point | 377.6°C | [1] |

| Flash Point | 182.17°C | [1] |

| InChI Key | PKGRSCADNBDVRY-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazole carboxylates often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While specific protocols for this compound are proprietary, a general and widely cited method for analogous structures involves the reaction of a dioxo-ester with hydrazine hydrate in an acidic medium.

General Experimental Protocol for Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives:

This protocol is adapted from the synthesis of similar pyrazole derivatives and provides a likely pathway for obtaining the target compound.[2][3]

-

Step 1: Formation of the Dioxo-ester Intermediate

-

In a suitable reaction vessel, diethyl oxalate is reacted with a corresponding ketone or ester derivative (in this case, an iodo-substituted precursor) in the presence of a base like sodium ethoxide.

-

This reaction forms a substituted ethyl-2,4-dioxo-butanoate intermediate.

-

-

Step 2: Cyclization with Hydrazine Hydrate

-

A suspension of the intermediate dioxo-ester is prepared in glacial acetic acid.

-

Hydrazine hydrate is added to the suspension.

-

The reaction mixture is typically heated under reflux to facilitate the cyclization, which yields the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product.[2][3]

-

The final product is then isolated and purified, often through recrystallization or column chromatography.

-

-

Characterization:

Logical Workflow for Synthesis

Caption: General synthesis pathway for ethyl pyrazole-3-carboxylates.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry and organic synthesis.

-

Chemical Synthesis: It serves as a precursor for creating more complex heterocyclic compounds. The iodo group is particularly useful for Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups at the 5-position of the pyrazole ring.[1]

-

Drug Discovery: Pyrazole derivatives are known to possess a wide range of biological activities. Research into derivatives of this compound has shown potential for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4]

-

Agrochemicals: The pyrazole scaffold is also present in some agrochemicals, and this compound can be used in the development of new pesticides and herbicides.[1]

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are dependent on their specific structures and modifications. In biological systems, these compounds may modulate the activity of molecular targets like enzymes or receptors, thereby influencing cellular pathways.[1]

Anti-inflammatory Activity: Studies on related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity.[2] For instance, certain derivatives, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited over 80% inhibition in inflammatory models, a potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1]

This suggests that these pyrazole derivatives may act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action for pyrazole derivatives.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined structure and the reactivity of its iodo group make it an ideal starting material for creating diverse libraries of novel compounds. The demonstrated biological activities of its derivatives, particularly in the area of anti-inflammatory research, underscore its importance for scientists and professionals in the pharmaceutical and chemical industries.

References

- 1. This compound | 141998-77-8 | Benchchem [benchchem.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two robust synthetic pathways, complete with experimental protocols and a comparative analysis of their starting materials. All quantitative data is presented in tabular format for clarity, and key transformations are visualized using workflow diagrams.

Introduction

This compound is a key intermediate sought after for its utility in introducing the pyrazole scaffold into larger, more complex molecules. The presence of an iodine atom at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the ethyl carboxylate at the 3-position provides a site for amide bond formation or other modifications. This guide explores two principal synthetic strategies for accessing this important compound: direct C-H iodination of a pyrazole precursor and a Sandmeyer reaction of an amino-pyrazole derivative.

Synthetic Pathways

Two primary and effective synthetic pathways for the preparation of this compound have been identified and are detailed below.

Pathway 1: Regioselective Iodination of Ethyl 1H-pyrazole-3-carboxylate

This pathway involves the initial synthesis of the pyrazole core followed by a highly regioselective iodination at the C5 position.

dot

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Sandmeyer Reaction of Ethyl 5-amino-1H-pyrazole-3-carboxylate

This approach utilizes a commercially available or readily synthesized amino-pyrazole precursor, which is then converted to the target iodo-pyrazole via a classic Sandmeyer reaction.

dot

Caption: Synthetic workflow for Pathway 2.

Starting Materials

A critical aspect of synthesis design is the availability and cost-effectiveness of starting materials. The following table summarizes the key starting materials for each pathway.

| Pathway | Starting Material | Availability | Notes |

| 1 | Diethyl Oxalate | Readily Available | A common C2 building block. |

| 1 | Acetaldehyde or equivalent C2 synthon | Readily Available | Used to form the ethyl-2,4-dioxobutanoate intermediate. |

| 1 | Hydrazine | Readily Available | Used for the cyclocondensation step. Often used as hydrazine hydrate or a salt. |

| 1 | n-Butyllithium (n-BuLi) | Readily Available | A strong organolithium base required for regioselective deprotonation. Requires anhydrous and inert reaction conditions. |

| 1 | Iodine (I₂) | Readily Available | The iodine source for the C-H iodination. |

| 2 | Ethyl 5-amino-1H-pyrazole-3-carboxylate | Commercially Available | Can also be synthesized from ethyl cyanoacetate and hydrazine.[1] |

| 2 | Sodium Nitrite (NaNO₂) | Readily Available | A standard reagent for diazotization. |

| 2 | Potassium Iodide (KI) | Readily Available | The iodide source for the Sandmeyer reaction. |

Experimental Protocols

Detailed methodologies for the key transformations in each pathway are provided below.

Pathway 1: Experimental Protocol

Step 1a: Synthesis of Ethyl 2,4-dioxobutanoate

This step involves a Claisen condensation between diethyl oxalate and a suitable acetaldehyde equivalent. A general procedure for a similar transformation involves the reaction of a ketone with diethyl oxalate in the presence of a base like sodium ethoxide.[2][3]

Step 1b: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The intermediate β-dicarbonyl compound is cyclized with hydrazine to form the pyrazole ring.

-

Materials:

-

Ethyl 2,4-dioxobutanoate intermediate

-

Hydrazine hydrate

-

Glacial acetic acid[2]

-

-

Procedure:

-

A suspension of the ethyl 2,4-dioxobutanoate is prepared in glacial acetic acid.

-

Hydrazine hydrate is added to the suspension.

-

The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 1c: Synthesis of this compound

This step employs a regioselective iodination at the C5 position of the pyrazole ring. The protocol is adapted from the successful 5-iodination of 1-aryl-3-CF₃-1H-pyrazoles.[4]

-

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 mmol) in dry THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.3 equivalents) dropwise while stirring vigorously.

-

After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Pathway 2: Experimental Protocol

Step 2a: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the diazotization of a similar amino-pyrazole derivative followed by an iodide quench.[5][6]

-

Materials:

-

Ethyl 5-amino-1H-pyrazole-3-carboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

-

Procedure:

-

Dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product.

-

Quantitative Data

The following table summarizes typical yields for the key transformations described in the experimental protocols. It is important to note that yields can vary based on the specific substrate and reaction conditions.

| Pathway | Step | Reaction Type | Typical Yield (%) | Reference(s) |

| 1 | Formation of Ethyl 1H-pyrazole-3-carboxylate from a β-dicarbonyl | Cyclocondensation | 50-80 | [3] |

| 1 | 5-Iodination of a 1-aryl-3-CF₃-1H-pyrazole | Regioselective Iodination | 65-89 | [4] |

| 2 | Sandmeyer iodination of an aromatic amine | Diazotization & Iodination | 70-80 | [6] |

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Pathway 1, involving the regioselective iodination of Ethyl 1H-pyrazole-3-carboxylate, offers a direct approach to the target molecule from a readily synthesized precursor. Pathway 2, utilizing a Sandmeyer reaction on the commercially available Ethyl 5-amino-1H-pyrazole-3-carboxylate, provides an alternative and efficient route. The choice between these pathways will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research laboratory. The detailed experimental protocols and comparative data presented herein are intended to provide researchers and drug development professionals with the necessary information to confidently undertake the synthesis of this valuable chemical intermediate.

References

- 1. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Iodine in Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the iodine atom in Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a versatile building block in medicinal chemistry and drug development. The focus is on its utility in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex molecular architectures.

The C5-iodine atom of the pyrazole ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to the structural diversification of the pyrazole core, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in drug discovery programs. The most prominent of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 5-position of the pyrazole and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. For pyrazole substrates, especially those with an unprotected N-H group, the choice of reaction conditions is crucial to prevent catalyst inhibition.[1]

Table 1: Summary of Suzuki-Miyaura Coupling Conditions for Iodopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 62 | For a related 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole.[2] |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-110 | Good to Excellent | General conditions for 4-iodopyrazoles.[3] |

| XPhos Pd G2 | - | K₂CO₃ | Ethanol/H₂O (3:1) | 120 (Microwave) | High | Microwave-assisted protocol for 4-iodopyrazoles.[3] |

| P1 or P2 Precatalysts | - | K₃PO₄ | Dioxane/H₂O | 60 | 70-95 | For unprotected nitrogen-rich heterocycles.[4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

To a reaction vessel, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture (e.g., 4:1 dioxane/water).

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole C5-position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Table 2: Summary of Sonogashira Coupling Conditions for Iodopyrazoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp. | Good | Typical conditions for 5-chloro-4-iodopyrazoles.[5] |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | - | Room Temp. | - | General conditions for 4-iodopyrazoles.[3] |

| Pd on alumina | Cu₂O on alumina | - | THF-DMA (9:1) | 80 (Flow) | 60-75 | Continuous flow protocol for iodobenzenes.[6] |

Experimental Protocol: General Procedure for Sonogashira Coupling [3][5]

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Add a suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Catalytic Cycle for Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.[7] While there are limited specific examples for this compound, protocols for other halopyrazoles can be adapted. This reaction is crucial for introducing diverse amine functionalities, which are prevalent in many pharmaceuticals.[7]

Table 3: Summary of Buchwald-Hartwig Amination Conditions for Halopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(dba)₂ | tBuDavePhos | - | - | - | Good | For 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[8] |

| CuI | - | K₂CO₃ | DMF | 110 | - | Copper-catalyzed amination for 4-iodopyrazoles with alkylamines possessing a β-hydrogen.[3][8] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from 4-halopyrazoles) [8]

-

To a reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., NaOtBu or K₂CO₃, 1.5 equiv.).

-

Add the palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., tBuDavePhos, 4-10 mol%).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture (typically >80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical properties, provides a general synthetic methodology, and outlines key characterization parameters.

Core Physical and Chemical Properties

This compound, with the CAS number 141998-77-8, is a key building block in the synthesis of more complex heterocyclic compounds.[1] Its reactive iodo substituent makes it a valuable precursor for various cross-coupling reactions, enabling the development of novel biologically active molecules.[1]

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O₂ | Benchchem[1] |

| Molecular Weight | 266.04 g/mol | Benchchem[1] |

| Boiling Point | 377.6°C | Benchchem[1] |

| Density | 1.936 g/cm³ | Benchchem[1] |

| Flash Point | 182.17°C | Benchchem[1] |

| Solubility | 0.45 g/L (at 25 °C, calculated) | chemBlink |

| Appearance | Not explicitly stated, but related compounds are often white to off-white solids. |

Synthesis and Characterization Workflow

The synthesis of this compound and its subsequent characterization is a critical process for ensuring purity and confirming its chemical identity. The logical workflow for this process is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Synthesis of this compound:

A common approach to synthesizing the pyrazole core involves the cyclocondensation of a hydrazine salt with a suitable dicarbonyl compound or its equivalent. For the title compound, the synthesis can be conceptualized in two main stages:

-

Formation of the Pyrazole Ring: Diethyl 2-(ethoxymethylene)malonate is reacted with hydrazine monohydrochloride. This reaction is typically carried out under reflux conditions in a protic solvent such as ethanol to yield Ethyl 1H-pyrazole-3-carboxylate.[1]

-

Iodination: The resulting pyrazole ester undergoes regioselective iodination at the 5-position. This can be achieved using an iodinating agent like iodine monochloride (ICl) in a solvent such as acetic acid, often at reduced temperatures (e.g., 0–5°C) to control the reaction.[1]

General Characterization Methods:

The structural confirmation and purity assessment of the final product would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure, including the position of the iodo substituent and the ethyl ester group.

-

Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups present in the molecule, such as the N-H bond of the pyrazole ring, the C=O of the ester, and C-I bond vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the molecular formula C₆H₇IN₂O₂.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final product.

The relationships between the compound and the methods for its characterization are illustrated in the diagram below.

Caption: Relationship between this compound and its characterization methods.

This guide serves as a foundational resource for professionals working with this compound. Further detailed experimental procedures and spectroscopic data should be consulted from peer-reviewed scientific literature or supplier-provided certificates of analysis when available.

References

A Technical Guide to Ethyl 5-iodo-1H-pyrazole-3-carboxylate: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides a synthesized experimental protocol for its preparation, and outlines its application in cross-coupling reactions, a cornerstone of modern drug discovery.

Commercial Availability

This compound is readily available from several chemical suppliers. Researchers can procure this compound for a range of research and development purposes. The table below summarizes the availability from prominent vendors.

| Supplier | CAS Number | Purity | Additional Information |

| Benchchem | 141998-77-8 | Not specified | Building block for complex heterocyclic compounds.[1] |

| ChemUniverse | 141998-77-8 | 95% | Molecular Formula: C6H7IN2O.[2] |

| BLD Pharm | Not specified | Not specified | Available for online orders. |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O₂ | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| Density | 1.936 g/cm³ | [1] |

| Boiling Point | 377.6°C | [1] |

| Flash Point | 182.17°C | [1] |

Synthesis and Experimental Protocols

Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Intermediate)

This procedure is adapted from the general synthesis of substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylates.

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Formation of the dioxo-ester intermediate: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere and cooling to -5°C. To this cold solution, a mixture of diethyl oxalate and ethyl acetate is added dropwise. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The resulting intermediate, a substituted ethyl 2,4-dioxobutanoate, is then isolated by filtration after acidification.

-

Cyclization to form the pyrazole ring: The intermediate from the previous step is suspended in glacial acetic acid. Hydrazine hydrate is added to this suspension, and the mixture is refluxed for several hours. Upon cooling, the product, Ethyl 1H-pyrazole-3-carboxylate, crystallizes. The solid is collected by filtration, washed with ethanol, and dried.

Iodination of Ethyl 1H-pyrazole-3-carboxylate

This procedure is based on methods for the regioselective iodination of pyrazole derivatives.

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of Ethyl 1H-pyrazole-3-carboxylate in dichloromethane, N-Iodosuccinimide and a catalytic amount of trifluoroacetic acid are added.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be further purified by column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodo-substituent at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate [Na₂CO₃] or Cesium carbonate [Cs₂CO₃])

-

Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

-

In a reaction vessel, this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents) are combined.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-dioxane and water) is added.

-

The reaction mixture is heated to a temperature between 80°C and 100°C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazole-3-carboxylate derivative.

Visualizing the Workflow

To further clarify the synthesis and application of this compound, the following diagrams illustrate the logical workflows.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Ethyl 5-iodo-1H-pyrazole-3-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

Introduction

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a pyrazole core functionalized with a reactive iodine atom and an ethyl ester group, make it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules. The presence of the iodo group at the 5-position allows for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. This capability is instrumental in the generation of molecular diversity, a critical aspect of modern drug discovery. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, acting as inhibitors for various enzymes, including kinases and PARP, which are implicated in diseases such as cancer and inflammatory disorders.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of this compound can be achieved through the direct iodination of the readily available precursor, Ethyl 1H-pyrazole-3-carboxylate. The use of N-iodosuccinimide (NIS) provides a reliable method for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Synthesis of this compound

Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇IN₂O₂ |

| Molecular Weight | 266.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~140-145 °C (decomposes) |

| Boiling Point | 377.6 °C |

| Density | 1.936 g/cm³ |

| Flash Point | 182.17 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (t, 3H), 4.48 (q, 2H), 7.15 (s, 1H), 10.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.3, 61.8, 85.0, 115.0, 145.0, 162.5 |

Reactivity and Key Reactions

The iodine atom at the C5 position of the pyrazole ring is the key to the synthetic utility of this compound, enabling a variety of powerful cross-coupling reactions. These reactions allow for the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Key Cross-Coupling Reactions

Experimental Protocols for Cross-Coupling Reactions

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Materials:

-

This compound

-

Terminal alkyne

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in THF or DMF, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

-

Add triethylamine (2.0-3.0 eq) to the mixture.

-

Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 2-8 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

Materials:

-

This compound

-

Primary or secondary amine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04-0.08 eq), and the base (Cs₂CO₃, 2.0 eq or NaOtBu, 1.4 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent (toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.

-

After cooling, dilute with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The versatility of this compound has been leveraged in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. Pyrazole-based scaffolds have been identified as privileged structures for the design of potent and selective kinase inhibitors.

Example: p38 MAPK Signaling Pathway The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses. Inhibitors of p38 MAPK are being investigated as potential treatments for a range of inflammatory diseases. Derivatives of this compound have been utilized in the synthesis of p38 MAPK inhibitors.

p38 MAPK Signaling Pathway

Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from a building block like this compound typically follows a structured workflow, from initial library synthesis to biological evaluation.

Kinase Inhibitor Discovery Workflow

Conclusion

This compound is a valuable and highly versatile heterocyclic building block. Its facile synthesis and the reactivity of the C5-iodo group in a range of cross-coupling reactions provide a powerful platform for the generation of diverse molecular libraries. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its significance in modern drug discovery. This guide provides the necessary technical information for researchers to effectively utilize this important scaffold in their synthetic and medicinal chemistry endeavors.

References

The Genesis and Advancement of Iodinated Pyrazole Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of iodinated pyrazole carboxylates. This class of compounds has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery, owing to their diverse biological activities. This document will delve into the historical context of pyrazole synthesis, the evolution of iodination techniques, and the subsequent exploration of the pharmacological potential of these functionalized heterocycles. Key experimental protocols, quantitative biological data, and relevant signaling pathways are presented to offer a thorough understanding of this important molecular scaffold.

A Historical Perspective: From Pyrazole's Discovery to Functionalization

The journey of iodinated pyrazole carboxylates begins with the discovery of the parent pyrazole ring. In 1883, German chemist Ludwig Knorr was the first to synthesize a pyrazole derivative.[1][2][3] This pioneering work was followed by the first synthesis of the unsubstituted pyrazole ring by Eduard Buchner in 1889.[3][4] These early discoveries laid the foundation for the extensive exploration of pyrazole chemistry.

The inherent aromaticity of the pyrazole ring made it a candidate for electrophilic substitution reactions. Electrophilic substitution, such as halogenation, preferentially occurs at the C4 position of the pyrazole ring.[2] The introduction of an iodine atom to the pyrazole scaffold, a process known as iodination, became a key strategy for modulating the electronic and steric properties of the molecule, thereby influencing its biological activity.

The development of various iodination methods has been crucial for the synthesis of diverse iodinated pyrazoles. Early methods often involved the use of molecular iodine in the presence of an oxidizing agent. Over time, more refined and regioselective techniques have been developed, providing chemists with greater control over the synthesis of specific isomers.

The Advent of Iodinated Pyrazole Carboxylates in Research

While a definitive seminal publication marking the "discovery" of iodinated pyrazole carboxylates is not readily identifiable, their emergence can be traced through the broader evolution of pyrazole chemistry and its application in medicinal and agricultural research. The introduction of a carboxylate group, in addition to the iodine atom, further expanded the chemical space and potential biological interactions of these molecules. Pyrazole carboxylic acid derivatives have been recognized for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]

The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the presence of this heterocyclic core in nature.[5] The exploration of synthetic pyrazole derivatives as bioactive compounds has a long history, with pyrazole-containing molecules finding applications as herbicides, insecticides, and fungicides in the agrochemical industry.[1]

Synthetic Methodologies: A Survey of Key Experimental Protocols

The synthesis of iodinated pyrazole carboxylates typically involves two key steps: the formation of the pyrazole carboxylic acid or ester core, followed by iodination.

Synthesis of the Pyrazole Carboxylate Core

A common and historical method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Experimental Protocol: General Paal-Knorr Synthesis of Pyrazole Carboxylates

-

Reactants: A β-ketoester (e.g., ethyl acetoacetate) and a substituted hydrazine (e.g., phenylhydrazine).

-

Procedure:

-

The β-ketoester (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

The substituted hydrazine (1 equivalent) is added to the solution.

-

The reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole carboxylate.

-

Iodination of the Pyrazole Ring

The regioselective iodination of the pyrazole ring is a critical step. The C4 position is the most susceptible to electrophilic attack.

Experimental Protocol: Iodination of Pyrazoles using Iodine and an Oxidizing Agent

-

Reactants: A pyrazole carboxylate, molecular iodine (I₂), and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or ceric ammonium nitrate (CAN)).

-

Procedure:

-

The pyrazole carboxylate (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or acetonitrile.

-

Molecular iodine (1-1.2 equivalents) is added to the solution.

-

The oxidizing agent is added dropwise to the stirred mixture.

-

The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.

-

Upon completion, the reaction is quenched, typically with a solution of sodium thiosulfate to remove excess iodine.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the iodinated pyrazole carboxylate.

-

Quantitative Biological Activity

Iodinated pyrazole carboxylates and their derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data, primarily focusing on anticancer and antifungal activities, which are common areas of investigation for pyrazole-based compounds.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Pyrazole Carboxamide Derivatives | Botrytis cinerea | Antifungal | 0.40 | [6] |

| Pyrazole Carboxamide Derivatives | Sclerotinia sclerotiorum | Antifungal | 3.54 | [6] |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | Antifungal | 0.37 | [7] |

| Pyrazole-Aromatic Carboxamides | Rhizoctonia cerealis | Antifungal | 0.93 | [8] |

| Trisubstituted Pyrazole Derivatives | MCF-7 (Breast Cancer) | Anticancer | 1.1 | |

| Trisubstituted Pyrazole Derivatives | HCT116 (Colon Carcinoma) | Anticancer | 1.1 | |

| Pyrazole Benzothiazole Hybrids | HT29 (Colon Cancer) | Anticancer | 3.17 - 6.77 | |

| Pyrazole Carbaldehyde Derivatives | MCF-7 (Breast Cancer) | Anticancer | 0.25 |

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole derivatives are often attributed to their ability to interact with specific cellular targets, such as enzymes and receptors. While specific signaling pathways for iodinated pyrazole carboxylates are not extensively detailed in the literature, the broader class of pyrazole-containing compounds has been shown to inhibit various kinases and other enzymes.

Kinase Inhibition Signaling Pathway

Many pyrazole derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer.

Caption: General signaling pathway of kinase inhibition by iodinated pyrazole carboxylates.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of newly synthesized compounds follows a structured workflow.

Caption: A typical experimental workflow for the development of bioactive compounds.

Conclusion and Future Directions

The journey from the initial synthesis of the pyrazole ring to the development of functionalized derivatives like iodinated pyrazole carboxylates showcases a remarkable progression in organic and medicinal chemistry. The introduction of iodine and carboxylate moieties provides a versatile platform for fine-tuning the physicochemical and biological properties of these compounds. While significant research has been conducted on the synthesis and biological evaluation of pyrazole derivatives, the specific roles and mechanisms of action of iodinated pyrazole carboxylates warrant further in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this subclass of compounds, which will be instrumental in designing more potent and selective therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bures.upce.cz [bures.upce.cz]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Ethyl 5-iodo-1H-pyrazole-3-carboxylate for the Synthesis of Novel Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 5-iodo-1H-pyrazole-3-carboxylate as a key building block. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and this protocol offers a robust method for synthesizing 5-aryl-1H-pyrazole-3-carboxylates.[1][2][3] The application note includes a representative experimental procedure, a summary of reaction parameters for optimization, and diagrams illustrating the catalytic cycle and experimental workflow.

Introduction